Aminopterin N-hydroxysuccinimide ester
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Overview
Description
Aminopterin N-hydroxysuccinimide ester is an antineoplastic drug with immunosuppressive properties often used in chemotherapy. Aminopterin is a synthetic derivative of pterin. Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis. This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis.
Scientific Research Applications
Protein Labeling and Ubiquitin Ligase Mechanisms
Aminopterin N-hydroxysuccinimide ester, as part of N-Hydroxysuccinimide (NHS) esters, is utilized in site-specific protein labeling. This technique is particularly effective for labeling on N-terminal Cys residues. One application of this method was to elucidate the mechanisms of the ubiquitin E3 ligase WWP2, including its interaction with substrates like PTEN and its autoubiquitination molecularity (Dempsey et al., 2018).
Challenges in Chemical Cross-Linking
NHS esters, including Aminopterin N-hydroxysuccinimide ester, are prominent in chemical cross-linking of lysine residues in proteins. However, their reaction with serines, tyrosines, and threonines, not just lysines, must be carefully considered during data analysis in chemical cross-linking studies (Kalkhof & Sinz, 2008).
Selective Acylation of Primary Amines in Peptides and Proteins
In the context of peptides and proteins, NHS esters like Aminopterin N-hydroxysuccinimide ester target primary amine groups. However, these esters can also react with hydroxyl-containing amino acids. A method has been developed for the selective removal of ester-linked acyl groups after acylation, useful in proteomics (Abello et al., 2007).
Covalent Protein Immobilization and Its Efficiency
The NHS ester terminal groups, including those from Aminopterin N-hydroxysuccinimide ester, are critical in covalently coupling amine-containing biomolecules to surfaces. The efficiency of this process, often used in biosensor applications, can be affected by the competitive hydrolysis of the ester group under certain conditions (Lim et al., 2014).
Biotinylation in TRIS Buffer
Contrary to previous assumptions, TRIS buffer does not interfere with biotinylation of biomolecules using NHS chemistry, including Aminopterin N-hydroxysuccinimide ester. This finding impacts protocols for modifying antibodies or proteins (Kratzer et al., 2021).
Quantification of NHS and Its Applications
NHS esters are crucial in bioconjugation techniques, such as protein labeling and chemical synthesis of peptides. A method for detecting and quantifying NHS, including the hydrolytic degradation of NHS esters, has been developed, highlighting its importance in various biochemical applications (Klykov & Weller, 2015).
properties
CAS RN |
98457-88-6 |
---|---|
Product Name |
Aminopterin N-hydroxysuccinimide ester |
Molecular Formula |
C23H25N9O7 |
Molecular Weight |
551.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |
InChI |
InChI=1S/C24H25N9O7/c1-32(11-13-10-27-21-19(28-13)20(25)30-24(26)31-21)14-4-2-12(3-5-14)22(37)29-15(23(38)39)6-9-18(36)40-33-16(34)7-8-17(33)35/h2-5,10,15H,6-9,11H2,1H3,(H,29,37)(H,38,39)(H4,25,26,27,30,31)/t15-/m0/s1 |
InChI Key |
ZIYZJZWTJLCPDD-MERQFXBCSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)ON4C(=O)CCC4=O)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
98457-88-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aminopterin N-hydroxysuccinimide ester; Nhs-aminopterin; Nhs-aminopterin; N-Hydroxysuccinimide aminopterin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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